molecular formula C14H14O3 B5817096 2-acetyl-5-phenyl-1,3-cyclohexanedione

2-acetyl-5-phenyl-1,3-cyclohexanedione

Cat. No.: B5817096
M. Wt: 230.26 g/mol
InChI Key: FFRZBJZNGBJEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-5-phenyl-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C14H14O3 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.094294304 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Reaction with Diazomethane and Electrophilic Addition

2-Acetyl-5-phenyl-1,3-cyclohexanedione has been reported to react with diazomethane, leading to various chemical transformations. One study discussed its reaction with diazomethane at the acetyl keto group and the subsequent reaction of its methyl ether with diazomethane at the trigonal C(3) centers, highlighting its reactivity and potential use in synthetic chemistry (Akhrem, Moiseenkov, Lakhvich, & Poselenov, 1972). Moreover, its role in electrophilic additions has been documented, revealing its potential utility in synthesizing complex organic molecules (Moriarty, Tyagi, Ivanov, & Constantinescu, 2008).

2. Catalysis and Synthesis

The compound has been used in catalysis and the synthesis of novel organic compounds. In one study, NH4H2PO4/Al2O3 was used as a catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives from this compound, showing its versatility in organic synthesis (Maleki & Ashrafi, 2014). Another study used it in the context of photocycloaddition reactions, providing insights into its reactivity under light irradiation (Henning & Mazunaitis, 1992).

3. Interaction with Other Chemicals in Synthesis

This compound has also been studied in its interaction with other chemicals, such as in the synthesis of cyclohex-2-enone derivatives, showcasing its potential in the formation of complex organic structures (Song, Dong, Wu, Yang, & Yang, 2015). Furthermore, its reaction with manganese(III) in the formation of 1,2-dioxanes indicates its utility in specialized chemical synthesis processes (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).

4. Mechanistic Studies in Organic Reactions

Mechanistic studies of organic reactions involving this compound have provided valuable insights into its reactivity patterns, such as investigations into methylation reactions (Akhrem, Moiseenkov, Lakhvich, & Poselenov, 1971) and intramolecular reactions of nitroolefin-β-diketone Michael adducts (Nielsen & Archibald, 1969). These studies contribute to a deeper understanding of the chemical behavior and potential applications of this compound.

Properties

IUPAC Name

2-acetyl-5-phenylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(15)14-12(16)7-11(8-13(14)17)10-5-3-2-4-6-10/h2-6,11,14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRZBJZNGBJEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)CC(CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-acetyl-5-phenyl-1,3-cyclohexanedione
Reactant of Route 2
Reactant of Route 2
2-acetyl-5-phenyl-1,3-cyclohexanedione
Reactant of Route 3
Reactant of Route 3
2-acetyl-5-phenyl-1,3-cyclohexanedione
Reactant of Route 4
Reactant of Route 4
2-acetyl-5-phenyl-1,3-cyclohexanedione
Reactant of Route 5
Reactant of Route 5
2-acetyl-5-phenyl-1,3-cyclohexanedione
Reactant of Route 6
2-acetyl-5-phenyl-1,3-cyclohexanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.